REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:19])[CH2:11][CH:10]([C:12]([O:14]C(C)(C)C)=[O:13])[CH2:9]2)=[CH:4][C:3]=1[F:20]>CO.[OH-].[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([OH:19])[CH2:11][CH:10]([C:12]([OH:14])=[O:13])[CH2:9]2)=[CH:4][C:3]=1[F:20] |f:1.2.3|
|
Name
|
tert-butyl 3-(4-bromo-3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C1(CC(C1)C(=O)OC(C)(C)C)O)F
|
Name
|
methanol NaOH
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO.[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1000-mL round-bottom flask was placed
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 mL of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1×500 mL of water and 1×500 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1(CC(C1)C(=O)O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |